molecular formula C9H17NO2 B11026456 Butanamide, N-tetrahydrofurfuryl-

Butanamide, N-tetrahydrofurfuryl-

Cat. No.: B11026456
M. Wt: 171.24 g/mol
InChI Key: CMPSCOBHZJPUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanamide, N-tetrahydrofurfuryl- is an organic compound with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.2368 g/mol It is a derivative of butanamide, where the amide nitrogen is substituted with a tetrahydrofurfuryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-tetrahydrofurfuryl- typically involves the reaction of butanamide with tetrahydrofurfuryl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the amide hydrogen with the tetrahydrofurfuryl group .

Industrial Production Methods

Industrial production of Butanamide, N-tetrahydrofurfuryl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .

Mechanism of Action

The mechanism of action of Butanamide, N-tetrahydrofurfuryl- involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes or receptors, modulating their activity. The tetrahydrofurfuryl group may enhance the compound’s binding affinity and specificity for its targets . The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)butanamide

InChI

InChI=1S/C9H17NO2/c1-2-4-9(11)10-7-8-5-3-6-12-8/h8H,2-7H2,1H3,(H,10,11)

InChI Key

CMPSCOBHZJPUAO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCC1CCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.